1-(2-Hydroxyphenyl)-2-(methylamino)ethanone
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Overview
Description
1-(2-Hydroxyphenyl)-2-(methylamino)ethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a hydroxy group attached to the phenyl ring and a methylamino group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)-2-(methylamino)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)-2-(methylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid.
Reduction: Formation of 1-(2-hydroxyphenyl)-2-(methylamino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Hydroxyphenyl)-2-(methylamino)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-2-(methylamino)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Hydroxyacetophenone: Lacks the methylamino group but shares the hydroxyphenyl structure.
1-(2-Hydroxyphenyl)-2-aminoethanone: Similar structure but with an amino group instead of a methylamino group.
1-(2-Hydroxyphenyl)-2-(ethylamino)ethanone: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness: 1-(2-Hydroxyphenyl)-2-(methylamino)ethanone is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-10-6-9(12)7-4-2-3-5-8(7)11/h2-5,10-11H,6H2,1H3 |
InChI Key |
WLVAAPHFZADSID-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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